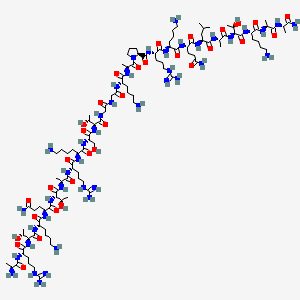

Histone H3 (1-25), amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Histone H3 (1-25), amide is a peptide fragment corresponding to the N-terminus of histone H3, spanning amino acids 1 to 25, amidated. Histones are small proteins that play a crucial role in the folding of DNA into chromatin, thereby regulating gene expression and DNA replication .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Histone H3 (1-25), amide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of SPPS are scalable and can be adapted for larger-scale production. This involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions

Histone H3 (1-25), amide undergoes various post-translational modifications, including methylation, acetylation, and phosphorylation. These modifications are crucial for its role in chromatin structure and function .

Common Reagents and Conditions

Methylation: Typically involves methyltransferases and S-adenosylmethionine (SAM) as the methyl donor.

Acetylation: Involves acetyltransferases and acetyl-CoA as the acetyl donor.

Phosphorylation: Involves kinases and ATP as the phosphate donor.

Major Products Formed

The major products formed from these reactions include methylated, acetylated, and phosphorylated forms of this compound. These modifications alter the peptide’s interaction with DNA and other proteins, influencing chromatin dynamics .

Wissenschaftliche Forschungsanwendungen

Histone H3 (1-25), amide is widely used in scientific research, particularly in the fields of epigenetics and chromatin biology. It serves as a substrate for studying histone methyltransferases (HMTs) and other modifying enzymes. Researchers use this peptide to investigate the mechanisms of histone modification and their effects on gene expression .

In medicine, this compound is used to study the role of histone modifications in diseases such as cancer. It helps in identifying potential therapeutic targets and developing drugs that modulate histone modifications .

Wirkmechanismus

Histone H3 (1-25), amide exerts its effects through post-translational modifications that alter chromatin structure and gene expression. The molecular targets include DNA and various histone-modifying enzymes such as methyltransferases, acetyltransferases, and kinases. These modifications influence the accessibility of DNA to transcription factors and other regulatory proteins, thereby regulating gene expression .

Vergleich Mit ähnlichen Verbindungen

Histone H3 (1-25), amide is unique due to its specific sequence and the presence of multiple sites for post-translational modifications. Similar compounds include other histone H3 fragments such as Histone H3 (15-39) and full-length histone H3. Compared to these, this compound is more efficient as a substrate for certain histone methyltransferases, making it a valuable tool in epigenetic research .

Similar Compounds

- Histone H3 (15-39)

- Full-length Histone H3

- Histone H4 fragments

- Histone H2A and H2B fragments

Eigenschaften

Molekularformel |

C110H202N42O32 |

|---|---|

Molekulargewicht |

2625.0 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C110H202N42O32/c1-53(2)49-74(100(177)133-58(7)89(166)148-83(62(11)156)105(182)144-65(28-14-19-41-112)91(168)132-56(5)87(164)131-55(4)85(119)162)146-97(174)72(36-38-77(117)158)141-92(169)66(29-15-20-42-113)139-95(172)70(33-24-46-127-109(122)123)143-102(179)76-35-26-48-152(76)107(184)59(8)135-90(167)64(27-13-18-40-111)136-80(161)51-129-79(160)50-130-103(180)81(60(9)154)149-101(178)75(52-153)147-96(173)67(30-16-21-43-114)140-94(171)69(32-23-45-126-108(120)121)138-88(165)57(6)134-104(181)82(61(10)155)150-99(176)73(37-39-78(118)159)142-93(170)68(31-17-22-44-115)145-106(183)84(63(12)157)151-98(175)71(137-86(163)54(3)116)34-25-47-128-110(124)125/h53-76,81-84,153-157H,13-52,111-116H2,1-12H3,(H2,117,158)(H2,118,159)(H2,119,162)(H,129,160)(H,130,180)(H,131,164)(H,132,168)(H,133,177)(H,134,181)(H,135,167)(H,136,161)(H,137,163)(H,138,165)(H,139,172)(H,140,171)(H,141,169)(H,142,170)(H,143,179)(H,144,182)(H,145,183)(H,146,174)(H,147,173)(H,148,166)(H,149,178)(H,150,176)(H,151,175)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t54-,55-,56-,57-,58-,59-,60+,61+,62+,63+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,81-,82-,83-,84-/m0/s1 |

InChI-Schlüssel |

YNLQDZAEUXMPIO-FZRLICTESA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine](/img/structure/B13922614.png)

![7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13922674.png)

![2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13922686.png)